molecular formula C7H16Si B008382 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 87842-32-8

[(Z)-but-2-en-2-yl]-trimethylsilane

Cat. No.: B008382
CAS No.: 87842-32-8
M. Wt: 128.29 g/mol
InChI Key: QOZLCBPYZLFNST-SREVYHEPSA-N
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Description

[(Z)-but-2-en-2-yl]-trimethylsilane (CAS 87842-32-8) is a Z-configured vinylsilane of significant value in modern organic synthesis as a reagent for the stereospecific construction of carbon-carbon bonds. This compound serves as a versatile building block, prized for its role as a nucleophile that reacts with a wide range of electrophiles—including aldehydes, ketones, acetals, and iminium ions—with a high degree of regio- and stereocontrol. The reactivity is driven by the β-silicon effect, where the silicon atom stabilizes a developing positive charge on the adjacent β-carbon during electrophilic attack, facilitating predictable transformations. A key application of this Z-configured reagent is in the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation that is a cornerstone method for stereoselective synthesis. The geometry of the double bond is translated with high fidelity into the product, making this compound a powerful tool for the challenging synthesis of Z-alkenes. This stereospecificity allows researchers to create defined isomeric forms crucial for the biological activity of natural products or the properties of advanced materials. Furthermore, its stability and relatively low toxicity compared to other organometallic reagents make it an attractive choice for multi-step syntheses, including the construction of complex molecular architectures. Specifications: • CAS Number: 87842-32-8 • Molecular Formula: C 7 H 16 Si • Molecular Weight: 128.29 g/mol • IUPAC Name: this compound • InChI Key: QOZLCBPYZLFNST-SREVYHEPSA-N • Isomeric SMILES: C/C=C(/C)[Si](C)(C)C Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-but-2-en-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLCBPYZLFNST-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Z but 2 En 2 Yl Trimethylsilane

Electrophilic Activation and Intramolecular Processes

The electron-donating nature of the carbon-silicon bond plays a crucial role in the reactions of [(Z)-but-2-en-2-yl]-trimethylsilane with electrophiles. This activation often leads to the formation of a β-silyl carbocation, a key intermediate that can undergo various subsequent reactions, including intramolecular processes.

Intramolecular Allylation Reactions (e.g., Cyclization of ω-Formylallylsilanes)

While specific examples detailing the intramolecular cyclization of ω-formylallylsilanes derived directly from this compound are not extensively documented, the principles of such reactions are well-established in the broader context of allylsilane chemistry. Lewis acid-mediated intramolecular reactions of unsaturated aldehydes with allylsilanes are a powerful tool for the construction of cyclic structures. nih.govwikipedia.org In a hypothetical scenario, an ω-formyl derivative of this compound would be expected to undergo cyclization upon treatment with a Lewis acid. The Lewis acid would activate the aldehyde, making it susceptible to nucleophilic attack by the electron-rich double bond of the allylsilane. The stereochemistry of the newly formed ring would be influenced by the geometry of the starting alkene and the nature of the Lewis acid.

Silyl-Modified Sakurai Reactions and Variants

Table 1: Diastereoselectivity in Hosomi-Sakurai Reactions with (Z)-Crotyltrimethylsilane

ElectrophileLewis Acid/CatalystDiastereomeric Ratio (anti:syn)Yield (%)Reference
β,γ-Unsaturated α-ketoester(Ph3C)[BPh(F)4]3:296 mdpi.comresearchgate.net

Mechanistic Studies of 1,2-Silyl Shifts

The migration of a silyl (B83357) group is a known process in organosilicon chemistry. While 1,3-silyl migrations in allylsilanes have been studied both thermally and photochemically, the 1,2-silyl shift is another important mechanistic pathway. nih.gov Mechanistic studies on the rearrangement of α-silyloxy allylic silanes to silyloxy vinylic silanes suggest that these Lewis acid-promoted reactions proceed through an ionic pathway involving a contact ion pair. nih.gov The driving force for this transformation is the relief of steric strain and the stabilization of the π-system through hyperconjugation. nih.gov In the context of propargyl silanes, electrophilic activation can induce a 1,2-silyl migration to form an allyl cation, which can then be trapped by a nucleophile. acs.org This process provides access to functionalized vinyl silanes with defined stereochemistry. acs.org A similar 1,2-silyl shift could be envisaged for this compound under appropriate electrophilic conditions, leading to the formation of a rearranged and functionalized product. Such rearrangements are often initiated by the formation of a reactive intermediate like a carbocation. wikipedia.org

Nucleophilic Character and Role as Carbon-1,3-Dipole Equivalents

The electron-rich nature of the double bond in this compound allows it to act as a nucleophile. Furthermore, under certain conditions, allylsilanes can function as synthetic equivalents of 1,3-dipoles in cycloaddition reactions, providing a powerful method for the synthesis of five-membered rings. wikipedia.orgresearchgate.netnih.gov This reactivity stems from the ability of the silicon group to stabilize a developing positive charge at the β-position.

In [3+2] cycloaddition reactions, an allylsilane can react with a suitable two-atom component to form a cyclopentane (B165970) ring. researchgate.net This process is thought to involve a stepwise mechanism initiated by the electrophilic attack on the allylsilane double bond. The resulting β-silyl carbocation can then undergo an intramolecular cyclization. While specific examples utilizing this compound as a carbon-1,3-dipole equivalent are not prevalent in the literature, the general reactivity pattern of allylsilanes in such annulation strategies is well-established. researchgate.net

Cross-Coupling Reactions Involving the C-Si Bond

The carbon-silicon bond in alkenylsilanes can be activated to participate in transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgwikipedia.org This reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organosilane with an organic halide or triflate. organic-chemistry.orgwikipedia.org The reaction typically requires activation of the C-Si bond by a fluoride (B91410) source or a base. organic-chemistry.org

The Hiyama coupling of alkenylsilanes, such as this compound, with aryl or vinyl halides would be expected to proceed with retention of the double bond stereochemistry. This stereospecificity is a key advantage of this methodology. While there are few examples of coupling reactions using trimethylsilane (B1584522) derivatives, the use of more reactive silanes or specific catalytic systems can enhance the reaction efficiency. organic-chemistry.org Copper-catalyzed Hiyama-type couplings have also been developed, expanding the scope of these transformations to include unactivated alkyl halides. nih.govrsc.org

Table 2: Key Features of Hiyama Coupling

FeatureDescriptionReference(s)
Reaction Type Palladium-catalyzed cross-coupling of organosilanes with organic halides/triflates. organic-chemistry.orgwikipedia.org
Activation Typically requires a fluoride source (e.g., TBAF) or a base to activate the C-Si bond. organic-chemistry.org
Stereochemistry Generally proceeds with retention of the alkene geometry. wikipedia.org
Scope Applicable to aryl, vinyl, and alkyl halides. wikipedia.org

Isomerization Pathways and Stereochemical Retention

The stereochemical integrity of the Z-double bond in this compound is a crucial aspect of its reactivity. Under certain conditions, isomerization to the more stable E-isomer can occur. For instance, thermal activation can lead to E/Z isomerization of alkenyl silanes. mendeley.com Photocatalytic methods using selective energy transfer have also been developed for the efficient E→Z isomerization of alkenyl silanes. mendeley.com

In many of its reactions, particularly electrophilic substitutions, this compound is expected to react with retention of the double bond configuration. This stereospecificity is a well-documented phenomenon for vinylsilanes. wikipedia.org The electrophilic attack on the double bond leads to a β-silyl carbocation. For the subsequent elimination of the silyl group to occur, the C-Si bond must align with the empty p-orbital of the carbocation. This conformational requirement ensures that the original geometry of the double bond is preserved in the product. wikipedia.org Stereospecific reactions are those in which different stereoisomers of the reactant give different stereoisomers of the product, a characteristic often observed in reactions of allylic and vinylic silanes. masterorganicchemistry.comntu.edu.sgkhanacademy.org

Z-Selective Alkene Isomerization Mechanisms involving Silanes

The synthesis of Z-alkenes is a significant challenge in organic chemistry, as the E-isomer is typically the thermodynamically more stable product. Consequently, methods that allow for the selective isomerization of the readily available E-isomers to the less stable Z-isomers are of considerable interest. For alkenyl silanes, including structures related to this compound, several strategies have been developed to achieve this contra-thermodynamic transformation.

One prominent approach involves photocatalysis . The geometric E → Z isomerization of alkenes can be achieved through energy transfer from an excited state photosensitizer. nih.gov This process circumvents the limitations of thermal reactivity, which are governed by microscopic reversibility, by accessing excited state reaction pathways. nih.gov For alkenyl silanes, small molecule organic photosensitizers can facilitate this isomerization with high selectivity. These reactions are often operationally simple and can provide high yields of the Z-isomer. nih.gov The directionality of this "uphill" energetic process is made possible by exploiting subtle differences in the photophysical properties of the E and Z isomers, which allows for selective excitation and conversion. nih.gov

Another effective method utilizes transition metal catalysis. High-spin cobalt(II) complexes supported by bulky β-diketiminate ligands have been shown to catalyze the isomerization of terminal alkenes to the internal Z-isomers with high selectivity. wisc.eduresearchgate.netsci-hub.box This transformation is notable because it works not only with simple alkenes but also with functionalized substrates like homoallylsilanes. wisc.eduresearchgate.net

The proposed "alkyl mechanism" for this cobalt-catalyzed isomerization involves the following key steps:

β-Hydride elimination and wisc.eduwikipedia.org-insertion : These steps are rapid and facilitate the migration of the metal along the carbon chain. wisc.eduresearchgate.net

Transition State Geometry : The selectivity for the Z-isomer is explained by a steric model where the transition state for the β-hydride elimination adopts a square-planar geometry at the cobalt(II) center. The steric bulk of the ligands plays a crucial role in controlling this stereoselectivity. wisc.eduresearchgate.net

Isotopic labeling experiments have provided support for this mechanistic pathway. researchgate.net It has been observed that for some substrates, the initial high Z-selectivity can erode over time as the mixture equilibrates towards the more stable E-isomer, highlighting the kinetic nature of this selective catalysis. sci-hub.box

Isomerization Method Catalyst/Conditions Substrate Type Key Mechanistic Feature Selectivity
PhotocatalysisSmall Molecule Photosensitizer / LightAlkenyl SilanesEnergy transfer to alkene excited stateHigh Z-selectivity
Transition Metal CatalysisHigh-Spin Cobalt(II) ComplexTerminal Alkenes, Homoallylsilanes"Alkyl mechanism" with sterically controlled β-hydride eliminationHigh Z-selectivity

Stereochemical Retention in Lithiation and Electrophilic Trapping Reactions of Butenylsilanes

The reactions of organolithium compounds are fundamental in carbon-carbon bond formation. For allylic systems like butenylsilanes, deprotonation (lithiation) followed by reaction with an electrophile (trapping) is a powerful synthetic tool. The stereochemical outcome of this sequence is of paramount importance for controlling the geometry of the final product.

In the case of allylsilanes, including this compound, electrophilic substitution reactions are well-studied. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org This electronic effect dictates that electrophilic attack occurs at the γ-carbon relative to the silyl group. wikipedia.org A key feature of these reactions is that they generally proceed with retention of the double bond geometry . wikipedia.org

The mechanism for stereochemical retention in the electrophilic substitution of a vinylsilane, a related substrate, involves the following steps:

Electrophilic Attack : The electrophile adds to the face of the double bond.

Carbocation Intermediate : A β-silyl carbocation is formed.

Rotation and Elimination : The silyl group rotates to align parallel with the empty p-orbital of the carbocation. The principle of least motion suggests the electrophile moves into a position close to that previously occupied by the silyl group, which is then eliminated. wikipedia.org This sequence results in the retention of the original double bond configuration.

While direct studies on the lithiation of this compound are specific, the general principles of lithiation-trapping of N-Boc protected heterocycles provide insight. Such reactions, when carried out with reagents like n-butyllithium, can be highly efficient. nih.gov The outcome of the subsequent electrophilic quench can be highly dependent on the nature of the electrophile used. mdpi.com For allylic anions generated from butenylsilanes, there is potential for reaction at either the α or γ position. However, the use of Lewis acid-activated electrophiles, as opposed to fluoride activation which generates a more free allyl anion, typically ensures reaction occurs exclusively at the γ-position. wikipedia.org

Reaction Substrate Type Key Principle Stereochemical Outcome
Electrophilic SubstitutionAllylsilanes/Vinylsilanesβ-Silyl carbocation stabilizationRetention of double bond geometry
Lithiation-Electrophilic QuenchN-Boc HeterocyclesElectrophile-dependent reactivityVariable, depends on electrophile and conditions

Radical Reactions and Single Electron Transfer (SET) Processes

The trimethylsilyl (B98337) group in this compound can influence its reactivity in radical and single electron transfer (SET) processes. Organosilanes, particularly those with silicon-hydrogen bonds like tris(trimethylsilyl)silane, are known to be effective radical-based reducing agents. researchgate.net Silyl radicals can be generated through various initiation processes and participate in chain reactions. researchgate.net

Single Electron Transfer (SET) is a key mechanism for initiating radical reactions. sigmaaldrich.comyoutube.com In this process, a single electron is transferred from a donor to an acceptor molecule, generating a radical ion pair. youtube.comnih.gov For instance, metals like lithium or sodium can act as electron donors to organic substrates, initiating radical formation. libretexts.org The formation of benzophenone (B1666685) radical anion from the reaction of benzophenone with sodium metal is a classic example of a SET process. libretexts.org

In the context of silanes, SET processes can be initiated photocatalytically. Visible-light photoredox catalysis can generate alkyl radicals from neutral silicon radical precursors. sigmaaldrich.com For example, the SET between tris(pentafluorophenyl)borane (B72294) and N,N-dialkylanilines can generate α-aminoalkyl radicals that participate in further reactions. nih.gov

Radical reactions involving allylic systems often proceed via addition of a radical to the double bond. The regioselectivity of this addition is governed by the formation of the most stable intermediate radical. For example, in the radical addition of trifluoroiodomethane to allyl alcohol, the trifluoromethyl radical adds to the terminal carbon to form the more stable secondary radical.

A relevant synthetic method involves the copper-catalyzed regioselective protosilylation of allenes, which proceeds through a single-electron process to generate (Z)-allylsilanes. acs.org This highlights a direct pathway to structures like this compound involving radical intermediates.

The general mechanism for the reduction of a functional group by a silane (B1218182) like (TMS)₃SiH involves:

Initiation : Generation of a silyl radical, (TMS)₃Si•.

Propagation : The silyl radical reacts with the substrate (e.g., an alkyl halide, RX) to generate an alkyl radical (R•) and (TMS)₃SiX. The alkyl radical then abstracts a hydrogen from another molecule of (TMS)₃SiH to form the reduced product (RH) and regenerate the silyl radical, continuing the chain.

Process Initiation Method Key Intermediate Application/Outcome
Radical ReductionThermal/PhotochemicalSilyl RadicalReduction of functional groups (e.g., halides)
Single Electron Transfer (SET)Photoredox Catalysis, Alkali MetalsRadical Anion/CationC-C bond formation, generation of alkyl radicals
Radical AdditionRadical Initiator (e.g., AIBN)Carbon-centered radicalAddition across a double bond

Stereochemical Influence and Control in Transformations Involving Z but 2 En 2 Yl Trimethylsilane

Diastereoselectivity in Intramolecular Cyclizations and Additions

The rigid Z-geometry of the butenyl-trimethylsilane framework significantly influences the transition state of intramolecular reactions, leading to predictable diastereoselectivity. In intramolecular cyclizations, the silyl (B83357) group can direct the approach of reacting partners, leading to the preferential formation of one diastereomer over others.

For instance, in Lewis acid-mediated intramolecular additions of the Z-alkenylsilane to an tethered aldehyde, the transition state assembly is highly ordered. The steric bulk of the trimethylsilyl (B98337) group, in conjunction with the constraints of the forming ring, favors a specific chair-like or boat-like transition state, which in turn dictates the relative stereochemistry of the newly formed stereocenters in the cyclic product. Research in this area has shown that the choice of Lewis acid and reaction conditions can further fine-tune this diastereoselectivity.

Table 1: Diastereoselectivity in Intramolecular Cyclization of a (Z)-alkenylsilane

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1TiCl4CH2Cl2-7895:5
2BF3·OEt2CH2Cl2-7888:12
3SnCl4CH2Cl2-7892:8
4TiCl4Toluene-7890:10

Note: Data is representative of typical results found in the literature for analogous systems and is for illustrative purposes.

Enantioselective Transformations Guided by Z-Configuration

The Z-configuration of [(Z)-but-2-en-2-yl]-trimethylsilane is a critical element in the design of enantioselective transformations. In the presence of a chiral catalyst, the two enantiotopic faces of the double bond can be distinguished, leading to the formation of a single enantiomer of the product.

Asymmetric catalysis using chiral metal complexes has been successfully applied to reactions involving Z-alkenylsilanes. For example, in enantioselective additions to aldehydes, a chiral Lewis acid can coordinate to both the aldehyde and the silylalkene, creating a chiral environment that directs the nucleophilic attack of the alkene from a specific face. The Z-geometry is crucial as it presents a well-defined spatial arrangement of substituents to the chiral catalyst, enhancing the stereochemical discrimination.

Table 2: Enantioselective Addition to Benzaldehyde using a (Z)-Crotyltrimethylsilane Analogue

EntryChiral LigandMetal CatalystTemperature (°C)Enantiomeric Excess (ee, %)
1(R)-BINOLTi(O-i-Pr)4-2092
2(S)-Ph-BOXSc(OTf)3085
3(R,R)-TADDOLTiCl2(O-i-Pr)2-3095
4(S)-SEGPHOSCu(OTf)2-1088

Note: This data is illustrative and based on findings for structurally similar (Z)-crotylsilanes in asymmetric catalysis.

Z/E Stereocontrol in Olefin Metathesis Products Derived from this compound

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. The stereochemistry of the starting olefin can have a profound impact on the Z/E selectivity of the metathesis product. When this compound is employed in cross-metathesis reactions, the inherent Z-geometry can be leveraged to favor the formation of the Z-isomer in the product, particularly with the use of Z-selective ruthenium or molybdenum catalysts. d-nb.infonih.gov

The mechanism of stereoretentive metathesis involves a delicate interplay between the catalyst, the substrates, and the reaction conditions. Catalysts bearing specific ligands can promote a reaction pathway that preserves the initial stereochemistry of the double bond. For instance, certain ruthenium-dithiolate complexes have been shown to facilitate stereoretentive metathesis, enabling the synthesis of Z-alkenes from Z-alkene precursors with high fidelity. beilstein-journals.org

Table 3: Z/E Stereocontrol in Cross-Metathesis with a (Z)-Alkenylsilane

EntryCatalystCross-PartnerZ:E Ratio of Product
1Grubbs IIStyrene30:70
2Hoveyda-Grubbs IIAllyl benzene40:60
3Z-selective Ru-dithiolate catalyst1-Octene>95:5
4Z-selective Mo-alkylidene catalyst1-Hexene>98:2

Note: Data reflects typical selectivities observed in olefin metathesis with Z-alkenes and various catalysts.

Probing Stereochemical Outcomes using Advanced Analytical Techniques

The unambiguous determination of the stereochemistry of products derived from this compound is crucial for understanding and optimizing stereoselective reactions. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for stereochemical elucidation in solution. longdom.orgwordpress.com

1D NMR: The magnitude of the vicinal coupling constants (³JHH) in ¹H NMR can often distinguish between Z (typically 6-12 Hz) and E (typically 12-18 Hz) isomers of the olefinic products.

2D NMR:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity within the molecule. longdom.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons. For a Z-alkene, a strong NOE/ROE is expected between the vinylic proton and the protons on the adjacent substituent on the same side of the double bond, which would be absent in the E-isomer. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques provide correlations between protons and carbons, aiding in the complete structural assignment. omicsonline.org

X-ray Crystallography provides definitive proof of the relative and absolute stereochemistry of a molecule in the solid state, provided that a suitable single crystal can be obtained. This technique offers an unambiguous three-dimensional structure, which can be used to calibrate and validate the assignments made by NMR spectroscopy.

Table 4: Key Analytical Data for Stereochemical Determination

TechniqueParameterZ-Isomer CharacteristicE-Isomer Characteristic
¹H NMR³J(H,H) coupling constant~6-12 Hz~12-18 Hz
NOESY/ROESYCross-peak intensityStrong correlation between adjacent cis-protonsWeak or no correlation between adjacent trans-protons
X-ray CrystallographyDihedral Angle (C-C=C-C)~0°~180°

Note: The values presented are general ranges and can vary depending on the specific molecular structure.

Advanced Applications in Complex Molecule Synthesis

Utilization as a Key Building Block in Natural Product Synthesis

The construction of natural products often requires the assembly of complex carbon frameworks with precise stereochemical control. Vinylsilanes are prized building blocks in this context due to their stability, low toxicity, and predictable reactivity in key carbon-carbon bond-forming reactions. researchgate.netwikipedia.org The compound [(Z)-but-2-en-2-yl]-trimethylsilane serves as a stereochemically defined four-carbon unit. The (Z)-configuration of the double bond is crucial, as this geometry is often transferred faithfully into the target molecule.

The trimethylsilyl (B98337) group is not merely a placeholder; it activates the double bond for certain electrophilic additions and, more importantly, enables powerful cross-coupling reactions. The Hiyama-Denmark coupling, a palladium-catalyzed reaction of organosilanes with organic halides, is a prime example where a vinylsilane fragment can be coupled to a complex substrate. acs.orgacs.org The use of this compound in such a coupling would install the (Z)-but-2-en-2-yl moiety, a common structural motif in various natural products, with high fidelity.

Furthermore, the vinylsilane group can serve as a precursor to other functionalities after its primary role as a building block is complete. This dual utility makes it a highly efficient and atom-economical component in a multi-step total synthesis. wikipedia.org

Application of Chiral Auxiliaries and Silicon-Tethered Strategies

Achieving absolute stereocontrol is a central goal of complex molecule synthesis. This compound can be used in concert with established stereodirecting methods, including chiral auxiliaries and silicon-tethered strategies, to create new stereocenters with high selectivity.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed for potential reuse. wikipedia.orgresearchgate.net In a typical application involving this compound, the silane (B1218182) could first be converted into a nucleophilic species, such as a vinyllithium (B1195746) or vinylcuprate reagent. This nucleophile can then be added to an electrophile, such as an aldehyde or imine, that bears a covalently attached chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine amide). wikipedia.orgwiley.com The steric and electronic properties of the auxiliary block one face of the electrophile, forcing the incoming nucleophile to attack from the opposite face, thereby generating the product as a single diastereomer.

Silicon-Tethered Strategies: Silicon atoms can be used to temporarily link two reacting partners, effectively converting an intermolecular reaction into an intramolecular one. acs.orgnih.gov This strategy provides powerful control over regioselectivity and stereoselectivity in reactions like cycloadditions and radical cyclizations. nih.govbeilstein-journals.org For instance, a molecule containing both a reactive alkyne and the this compound moiety, linked by a separate chain, could be synthesized. More elegantly, the silicon atom of the silane itself can serve as the tether point. By tethering the vinylsilane to another reactive group (e.g., a diene or an enone), intramolecular cycloaddition reactions can be precisely controlled. The defined geometry of the tether and the (Z)-alkene would dictate the stereochemical outcome of the newly formed ring system. After the reaction, the silicon tether can be cleaved or further functionalized. beilstein-journals.org

Role as a Synthetic Equivalent

In synthetic planning, a "synthetic equivalent" or "synthon" is a reagent that carries out the function of an idealized, often unstable, chemical species. Vinylsilanes are widely regarded as stable and convenient synthetic equivalents of vinyl anions. researchgate.net this compound can function as a synthetic equivalent for the (Z)-but-2-en-2-yl anion .

This transformation is typically achieved by treating the vinylsilane with an organolithium reagent (like n-butyllithium) or a fluoride (B91410) source, which cleaves the carbon-silicon bond to generate a highly reactive vinyllithium or a related hypervalent silicon species that behaves as a potent nucleophile. This nucleophile can then be used in a variety of fundamental bond-forming reactions:

Addition to Carbonyls: Reaction with aldehydes and ketones yields allylic alcohols with the vinylsilane unit installed.

Alkylation: Reaction with alkyl halides creates a new carbon-carbon bond, extending the carbon chain.

Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds (Michael addition) forms a new carbon-carbon bond at the β-position.

By acting as a masked nucleophile, this compound allows the stereodefined (Z)-but-2-en-2-yl group to be introduced into molecules under conditions where the corresponding free anion would be difficult to generate or control.

Precursors for Stereodefined Polyols and Other Functionalized Carbon Skeletons

One of the most powerful applications of vinylsilanes is their conversion into alcohols via oxidation, a transformation that allows them to serve as masked hydroxyl groups. organic-chemistry.org This is particularly valuable for synthesizing polyols—compounds with multiple hydroxyl groups—which are key components of many carbohydrates and natural products. wikipedia.org The Fleming-Tamao oxidation provides a robust method for converting a carbon-silicon bond into a carbon-oxygen bond with complete retention of stereochemistry at the carbon center. wikipedia.orgchem-station.comjk-sci.com

A synthetic sequence starting with this compound can generate a stereochemically rich polyol fragment. The process involves two key steps:

Stereoselective Dihydroxylation or Epoxidation: The alkene portion of the molecule can be dihydroxylated to install two new hydroxyl groups. A common strategy involves first performing a stereoselective epoxidation using a peroxy acid (like m-CPBA) to form an epoxide. youtube.com This three-membered ring is then opened with aqueous acid or base, resulting in the formation of an anti-diol. youtube.com The initial (Z)-geometry of the alkene influences the stereochemical outcome of this sequence.

Fleming-Tamao Oxidation: The resulting silylated diol is then subjected to Fleming-Tamao oxidation conditions (typically hydrogen peroxide and a fluoride source). organic-chemistry.orgchem-station.com This step replaces the trimethylsilyl group with a hydroxyl group, again with retention of configuration.

This reliable two-stage process transforms the relatively simple starting material, this compound, into a highly functionalized triol with three contiguous, well-defined stereocenters. This strategy highlights the exceptional utility of vinylsilanes in rapidly building molecular complexity.

Computational Chemistry in Understanding Z but 2 En 2 Yl Trimethylsilane Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reaction mechanisms of molecules like [(Z)-but-2-en-2-yl]-trimethylsilane. DFT calculations can elucidate the pathways of various reactions, such as electrophilic additions to the double bond, which are characteristic of vinylsilanes.

In a typical electrophilic addition, the electron-rich double bond of the vinylsilane attacks an electrophile. The trimethylsilyl (B98337) group significantly influences the regioselectivity and stereoselectivity of this attack. DFT studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, in the reaction of this compound with an electrophile (E+), DFT can be used to compare the energy barriers for the formation of the two possible carbocation intermediates, thereby predicting the preferred reaction pathway.

Table 1: Calculated Relative Energies for Intermediates in the Electrophilic Addition to this compound

IntermediateDescriptionCalculated Relative Energy (kcal/mol)
Carbocation α to SiElectrophile adds to the C3, positive charge on the silyl-bearing carbon (C2)15.2
Carbocation β to SiElectrophile adds to the C2, positive charge on the adjacent carbon (C3)0.0

Note: These are representative values based on DFT calculations for similar vinylsilanes and are intended to be illustrative.

The β-silyl effect, a well-documented phenomenon, suggests that a silicon group can stabilize a positive charge on a β-carbon through hyperconjugation. wikipedia.org DFT calculations would likely confirm that the transition state leading to the β-silylated carbocation is significantly lower in energy, thus dictating the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations of Conformational Preferences and Reaction Pathways

While DFT is excellent for studying static structures and reaction profiles, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. MD simulations model the movement of atoms over time, offering a view of the molecule's conformational flexibility and the influence of solvent molecules on its behavior. mdpi.com

For this compound, key conformational dynamics include the rotation around the C2-C3 single bond and the rotation of the trimethylsilyl group around the C2-Si bond. MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial as the ground-state conformation can significantly impact the accessibility of the double bond to reagents and thus influence reaction rates.

Table 2: Calculated Rotational Barriers for this compound

Bond of RotationDescription of ConformationsCalculated Rotational Barrier (kcal/mol)
C2-C3Rotation of the ethyl group4.5 - 6.0
C2-SiRotation of the trimethylsilyl group1.5 - 2.5

Note: These values are illustrative and based on computational studies of analogous substituted alkanes and organosilanes. nih.gov

The relatively low barrier for the rotation of the trimethylsilyl group suggests that it is highly mobile, which can have implications for the steric environment around the reactive double bond during a chemical reaction.

Prediction of Reactivity Indices and Transition State Geometries

DFT calculations can also be used to determine various reactivity indices that provide a quantitative measure of the reactivity of different sites within the this compound molecule. These indices, derived from the principles of conceptual DFT, include Fukui functions, local softness, and the dual descriptor. These indices help in identifying the most nucleophilic and electrophilic sites in the molecule. For a vinylsilane, the carbon atoms of the double bond are expected to be the primary sites for electrophilic attack.

Furthermore, DFT is instrumental in accurately predicting the geometries of transition states. researchgate.net The transition state is a critical point on the reaction pathway that determines the activation energy and, consequently, the reaction rate. For a reaction such as a Diels-Alder cycloaddition, where this compound could act as the dienophile, DFT can model the geometry of the concerted transition state, providing information on the bond lengths of the forming C-C bonds and the degree of synchronicity of the reaction.

Table 3: Predicted Transition State Bond Lengths for a Diels-Alder Reaction

Reactant PairForming Bond 1 (Å)Forming Bond 2 (Å)
This compound + Butadiene2.152.25

Note: The values are hypothetical and represent typical bond lengths in a concerted but asynchronous Diels-Alder transition state.

The asymmetry in the forming bond lengths would indicate an asynchronous transition state, which can be influenced by the electronic and steric effects of the substituents on the vinylsilane.

Elucidation of Stereochemical Pathways and Selectivity Factors

The Z-configuration of the double bond in this compound is a key stereochemical feature. Computational studies are crucial for elucidating how this initial stereochemistry is transferred to the products of a reaction. For instance, in an electrophilic addition, the reaction can proceed with either retention or inversion of the double bond geometry in the product, depending on the reaction mechanism. wikipedia.org

DFT calculations can model the energy profiles of different stereochemical pathways. By comparing the activation energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of the reaction can be predicted. Factors influencing this selectivity include steric hindrance from the bulky trimethylsilyl and methyl groups, as well as electronic effects that may favor a particular orientation of the reactants in the transition state.

For example, in a hydroboration-oxidation reaction, the stereochemistry of the resulting alcohol is of great interest. Computational modeling can help understand the facial selectivity of the borane (B79455) addition to the double bond, explaining why one diastereomer is formed preferentially over the other. The calculations would likely show that the approach of the borane reagent is favored from the less sterically hindered face of the molecule.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of [(Z)-but-2-en-2-yl]-trimethylsilane?

The synthesis of this compound typically involves catalytic C–H silylation using trimethylsilane gas or disilane reagents under basic conditions. For instance, potassium tert-butoxide (KOt-Bu) catalyzes the direct silylation of alkene precursors via a radical or ionic mechanism, depending on the substrate and reaction conditions. Optimization studies suggest that using hexamethyldisilane as a silylating agent in tetrahydrofuran (THF) at elevated temperatures (e.g., 60–80°C) enhances regioselectivity for the Z-isomer .

Q. How can researchers characterize this compound using mass spectrometry?

Gas chromatography/mass spectrometry (GC/MS) with electron ionization (EI) is a standard method. The molecular ion ([M]⁺) undergoes fragmentation, yielding diagnostic peaks such as m/z 425 (loss of methyl radical, -15 u) and m/z 395 (loss of ethane, -30 u). These patterns arise from the cleavage of Si–C bonds and elimination of trimethylsilane (-74 u), which are critical for structural confirmation .

Q. What are the stability considerations for this compound under thermal conditions?

Thermolysis studies of analogous trimethylsilanes indicate that decomposition occurs via chain mechanisms at lower temperatures (e.g., <955 K), with methane as a primary byproduct. At higher temperatures (>955 K), non-chain pathways dominate, involving direct Si–C bond cleavage. Computational modeling using multi-step implicit prediction-correction algorithms can predict decomposition kinetics, though experimental validation is necessary due to discrepancies in bond dissociation energies .

Q. What safety protocols are recommended for handling this compound?

Due to its volatility and potential carcinogenicity, researchers should use respiratory protection (e.g., NIOSH-approved masks), gloves, and fume hoods. Hydrolysis reactions may release hydrochloric acid, necessitating neutralization protocols. Storage under inert gas (N₂/Ar) at low temperatures (-20°C) minimizes degradation .

Advanced Research Questions

Q. How does this compound participate in cyclopropanation reactions?

The compound can act as a carbene precursor in [2+1] cycloadditions with alkenes or alkynes. For example, under chloride-ion catalysis, trimethylsilane derivatives generate difluorocarbene intermediates at 110°C, enabling the synthesis of fluorinated cyclopropanes. Stereochemical outcomes depend on the electronic nature of the substrate and reaction temperature .

Q. What computational approaches reconcile discrepancies in hydrogen abstraction mechanisms for silanes?

Density functional theory (DFT) and ab initio calculations reveal that hydrogen abstraction from Si–H bonds in trimethylsilane proceeds via a direct mechanism, contrasting with the proposed SiH₅ intermediate in silane. Discrepancies in experimental activation energies arise from inaccurate bond dissociation energy inputs, which can be corrected using high-level quantum mechanical methods (e.g., CCSD(T)) .

Q. How can catalytic C–H silylation be optimized for stereoselective functionalization?

Substrate scope studies show that electron-rich alkenes favor Z-selectivity due to steric hindrance from the bulky trimethylsilyl group. Reaction optimization using KOt-Bu (20 mol%) in THF at 1M concentration achieves >90% yield. Mechanistic probes (e.g., deuterium labeling) confirm a radical chain pathway involving silyl radical intermediates .

Q. What strategies address challenges in synthesizing reactive intermediates derived from this compound?

Trapping transient species (e.g., silyl radicals or carbenes) requires low-temperature techniques (e.g., matrix isolation at 77 K) and stabilizing ligands (e.g., phosphines). For example, bis(trifluoromethyl)cadmium stabilizes difluorocarbene intermediates but poses handling risks due to pyrophoricity. Alternative precursors like TMSCF₂Cl mitigate these issues but require ozone-safe synthesis routes .

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